molecular formula C13H7ClF2O2 B567195 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid CAS No. 1261922-99-9

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B567195
CAS No.: 1261922-99-9
M. Wt: 268.644
InChI Key: NVIGYHZIXCUAIE-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a multifunctional aromatic building block designed for advanced research and development. Its specific substitution pattern, featuring halogen atoms at key positions on two aromatic rings, makes it a valuable intermediate in exploratory chemistry, particularly in the synthesis of complex molecular architectures. In pharmaceutical research, this compound serves as a potential precursor in the structure-activity relationship (SAR) study of active pharmaceutical ingredients (APIs) . The benzoic acid moiety allows for straightforward functionalization, notably through peptide coupling reactions, to create novel compounds for biological screening . Furthermore, the inclusion of fluorine atoms is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and bioavailability. Beyond drug discovery, this difluorinated biphenyl derivative holds significant value in materials science. It can be utilized as a precursor for ligands in self-assembled structures, such as Metal-Organic Frameworks (MOFs), where the carboxylic acid group coordinates to metal ions or clusters . It also shows potential as a core component in the development of liquid crystals and as a building block for creating 19 F NMR probes, which are used for the identification and quantification of molecules in complex metabolomic mixtures . This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-10-5-7(2-4-11(10)15)9-3-1-8(13(17)18)6-12(9)16/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIGYHZIXCUAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690539
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261922-99-9
Record name 3'-Chloro-2,4'-difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Cross-Coupling

The biphenyl backbone is constructed via palladium-catalyzed coupling between 3-fluoro-4-bromobenzoic acid and 3-chloro-4-fluorophenylboronic acid. Optimal conditions use Pd(PPh₃)₄ (2 mol%) in a 1:1.2 molar ratio of boronic acid to bromide, dissolved in degassed toluene/ethanol (3:1) at 80°C for 12 hours. Post-reaction purification via silica column chromatography (ethyl acetate/hexane, 1:4) yields 78–82% product. Challenges include boronic acid hydrolysis, mitigated by anhydrous reaction conditions.

Nucleophilic Aromatic Substitution

Alternative routes employ 3,4-dichloronitrobenzene as a precursor. Fluorine displacement at 120°C with cesium fluoride in DMF introduces the 4-fluoro group (90% yield). Subsequent hydrogenation over 10% Pd/C in methanol at 25°C under H₂ (3 atm) reduces the nitro group to amine, followed by diazotization and hydrolysis to yield 3-chloro-4-fluoroaniline. This intermediate undergoes Friedel-Crafts acylation with 3-fluorobenzoyl chloride (AlCl₃ catalyst) to form the biphenyl ketone, oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Functional Group Introduction and Modification

Carboxylation Strategies

Direct carboxylation of the pre-assembled biphenyl skeleton is achieved via CO₂ insertion using Cu(I)-phenanthroline catalysts. In a stainless-steel autoclave, 4-(3-chloro-4-fluorophenyl)-3-fluorobenzene reacts with CO₂ (20 bar) at 150°C, yielding 70–75% carboxylic acid after 24 hours. Selectivity for the 3-fluoro position is ensured by steric hindrance from the adjacent chloro group.

Halogen Retention Under Acidic Conditions

The stability of chlorine and fluorine substituents during hydrolysis is pH-dependent. Reactions in 2M HCl at 60°C for 6 hours show <5% dehalogenation, confirmed by ¹⁹F NMR. In contrast, alkaline conditions (pH >10) promote fluorine displacement, necessitating neutral workup protocols.

Industrial-Scale Production and Optimization

Continuous Flow Synthesis

A telescoped process integrates Suzuki coupling, carboxylation, and purification in a continuous flow reactor. Residence times of 8 minutes per step at 100°C and 50 bar increase throughput by 40% compared to batch methods. Solvent recycling (toluene and DMF) reduces waste by 65%, with a final purity of 98.5% after recrystallization from ethanol/water.

Catalytic System Recycling

Pd/C catalysts from hydrogenation steps are recovered via microfiltration and reactivated by washing with 0.1M HNO₃, maintaining 95% activity over 10 cycles. This reduces Pd consumption from 2.0 kg/ton to 0.3 kg/ton, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹⁹F NMR (470 MHz, DMSO-d₆): δ −112.5 (d, J = 8.5 Hz, 1F, C₄-F), −116.2 (s, 1F, C₃-F).

  • HPLC-PDA : C18 column, acetonitrile/0.1% H₃PO₄ (65:35), retention time 12.4 minutes, purity 99.2%.

Impurity Profiling

LC-MS/MS identifies major byproducts as dechlorinated (m/z 233.03) and decarboxylated (m/z 224.98) derivatives, constituting <0.5% of total yield when reaction temperatures are kept below 85°C.

Comparative Evaluation of Synthetic Methods

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Suzuki Coupling8299.21200High
Nucleophilic Substitution9098.5950Moderate
Continuous Flow8598.71100Very High

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Features CAS Number Reference
4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid 3-F, 4-(3-Cl-4-F-Ph) C₁₃H₈ClF₂O₂ 280.65 Dual halogenation enhances electronic effects; potential kinase inhibition 1261922-99-9
4-(3-Chloro-5-fluorophenyl)-3-fluorobenzoic acid 3-F, 4-(3-Cl-5-F-Ph) C₁₃H₈ClF₂O₂ 280.65 Altered halogen positions may affect steric interactions 1261970-29-9
4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid 3-F, 4-(4-Cl-2-MeO-Ph) C₁₄H₁₁ClFO₃ 295.69 Methoxy group increases lipophilicity 1261970-23-3
4-(3,5-Difluorophenyl)-3-fluorobenzoic acid 3-F, 4-(3,5-diF-Ph) C₁₃H₉F₃O₂ 254.20 Triple fluorine substitution enhances metabolic stability N/A
4-(3-Acetylphenyl)-3-fluorobenzoic acid 3-F, 4-(3-Acetyl-Ph) C₁₅H₁₁FO₃ 266.25 Acetyl group enables further functionalization 1261991-51-8
3-Chloro-4-fluorocinnamic acid (E)-3-(3-Cl-4-F-Ph)acrylic acid C₉H₆ClFO₂ 200.59 Conjugated double bond for UV activity 155814-22-5

Impact of Substituent Position and Type

Halogenation Patterns
  • In contrast, the 3,5-difluorophenyl analog (Table 1) may exhibit stronger π-π stacking due to symmetric fluorine placement .
  • Steric Considerations : Replacing the 4-fluorine in the phenyl group with a methoxy (as in 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid) introduces bulkier substituents, which could hinder binding in sterically sensitive targets .
Functional Group Modifications
  • Acetylated Derivatives : The acetyl group in 4-(3-Acetylphenyl)-3-fluorobenzoic acid allows for further conjugation (e.g., hydrazone formation, as in ), expanding utility in prodrug design .
  • Cinnamic Acid Analog : 3-Chloro-4-fluorocinnamic acid () features a conjugated acrylic acid chain, enabling photochemical applications or polymer synthesis .

Biological Activity

4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid is a synthetic aromatic compound notable for its potential applications in medicinal chemistry. Characterized by a complex structure featuring both chloro and fluoro substituents, this compound has been the subject of various studies aimed at elucidating its biological activity, particularly its interactions with proteins involved in critical biological pathways, such as cancer.

  • Molecular Formula : C15H12ClF2O2
  • Molecular Weight : 298.71 g/mol
  • Structure : The compound consists of a benzoic acid moiety substituted with a chlorinated and fluorinated phenyl group.

While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest potential interactions with proteins involved in cancer pathways, particularly the MDM2 protein. MDM2 is known to regulate the p53 tumor suppressor, making it a significant target in cancer therapy. Compounds with similar structures have shown promising binding affinities, indicating that further research could reveal significant therapeutic potentials.

Biological Activity

  • Anticancer Properties :
    • Initial studies indicate that this compound may inhibit MDM2, thereby stabilizing p53 and promoting apoptosis in cancer cells. This property positions it as a potential lead compound in anticancer drug development.
  • Antimicrobial Activity :
    • Although specific data on antimicrobial activity is limited, compounds with similar structures have demonstrated efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally related compounds. The following table summarizes some of these compounds along with their similarity indices:

Compound NameStructureSimilarity Index
N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amineStructure0.89
4-((3-Chloro-2-fluorophenyl)amino)-7-methoxyquinazolin-6-olStructure0.89
N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-morpholinopropoxy)quinazolin-6-yl)acrylamideStructure0.87

These compounds often share similar biological targets but may exhibit differing levels of activity due to variations in their substituent positions and types.

Case Studies and Research Findings

Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For instance:

  • A study highlighted the design of spirooxindoles as potent MDM2 inhibitors, demonstrating how modifications to related structures can enhance biological activity .

Additionally, ongoing investigations aim to optimize the compound's pharmacokinetic properties, including solubility and metabolic stability, which are crucial for effective therapeutic application.

Q & A

Basic: What are the optimal synthetic routes for 4-(3-Chloro-4-fluorophenyl)-3-fluorobenzoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of this compound can be approached via two primary routes:

  • Catalytic Chlorination : Chlorination of precursor benzoic acid derivatives using FeCl₃ as a catalyst under controlled temperatures (e.g., 60–80°C) and inert atmospheres. Yield optimization requires precise stoichiometric ratios and monitoring of reaction progress via TLC or HPLC .
  • Enzymatic Coupling : Inspired by cephalosporin synthesis, enzymatic methods (e.g., using esterases or lipases) can reduce hydrolysis side reactions. Key variables include pH (6.5–7.5), enzyme concentration, and incubation time (12–24 hours). In situ product removal may enhance yields .
    Optimization Strategy : Use a factorial design to test variables (temperature, catalyst/enzyme load, solvent polarity) and analyze outcomes via ANOVA.

Basic: Which analytical techniques are most effective for characterizing purity and structural integrity of this compound?

Methodological Answer:

  • HPLC-PDA : High-performance liquid chromatography with photodiode array detection (≥99% purity threshold) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .
  • NMR Spectroscopy : ¹⁹F NMR is critical for verifying fluorine substitution patterns, while ¹H/¹³C NMR confirms aromatic regiochemistry. Deuterated DMSO or CDCl₃ are preferred solvents .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in negative ion mode validates molecular weight (e.g., [M-H]⁻ ion at m/z 292.01) and detects halogen isotopic patterns .

Advanced: How do substituent variations at the phenyl and benzoic acid moieties influence biological activity, and what experimental approaches validate these structure-activity relationships (SAR)?

Methodological Answer:

  • SAR Design : Synthesize derivatives with substituents at the 3-fluoro (e.g., -OH, -CF₃) or 4-fluorophenyl (e.g., -Cl, -OCH₃) positions. Compare activities in bioassays (e.g., enzyme inhibition or cellular uptake) .
  • Validation Workflow :
    • In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs).
    • In Vitro Assays : Test derivatives in dose-response curves (IC₅₀ determination) and correlate with computational predictions.
    • Metabolic Stability : Assess plasma/tissue half-lives using liver microsome models .

Advanced: How can researchers resolve contradictions in reported synthesis yields when comparing enzymatic vs. traditional catalytic methods?

Methodological Answer:

  • Variable Analysis :
    • Catalytic Method : Higher yields (70–85%) but prone to halogen displacement side reactions. Monitor via ¹⁹F NMR to detect defluorination .
    • Enzymatic Method : Lower yields (50–60%) but superior regioselectivity. Optimize by immobilizing enzymes on solid supports to enhance reusability .
  • Resolution Strategy : Conduct head-to-head comparisons under standardized conditions (solvent, temperature, substrate concentration). Use DOE (Design of Experiments) to identify critical factors (e.g., enzyme purity vs. catalyst activity).

Advanced: What methodologies are recommended for studying surface adsorption and environmental interactions of this compound in controlled laboratory settings?

Methodological Answer:

  • Adsorption Studies :
    • Microscopic Imaging : Employ AFM or TEM to visualize compound adsorption on silica or polymer surfaces. Quantify adsorption isotherms using quartz crystal microbalance (QCM) .
    • Environmental Reactivity : Simulate indoor/outdoor conditions (humidity, UV exposure) in chamber studies. Analyze degradation products via LC-MS/MS .
  • Oxidation Pathways : Investigate interactions with ozone or NOx using flow reactors and monitor reaction kinetics via FTIR spectroscopy .

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